N-benzyl-2-(4-bromophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-bromophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a bromophenyl group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-bromophenyl)-N-methylacetamide typically involves the reaction of N-benzyl-N-methylacetamide with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(4-bromophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromophenyl)-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-benzyl-2-(4-chlorophenyl)-N-methylacetamide
- N-benzyl-2-(4-fluorophenyl)-N-methylacetamide
- N-benzyl-2-(4-iodophenyl)-N-methylacetamide
Comparison: N-benzyl-2-(4-bromophenyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between size and electronegativity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-18(12-14-5-3-2-4-6-14)16(19)11-13-7-9-15(17)10-8-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMREMBUAJFASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.